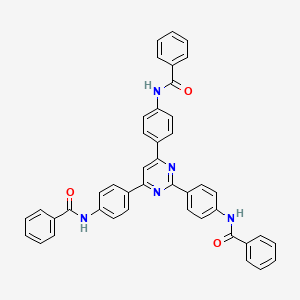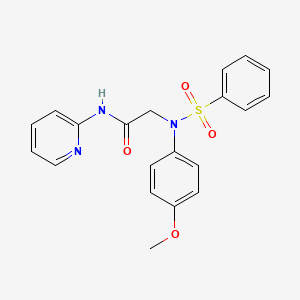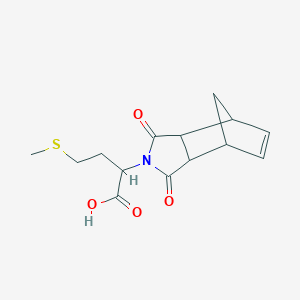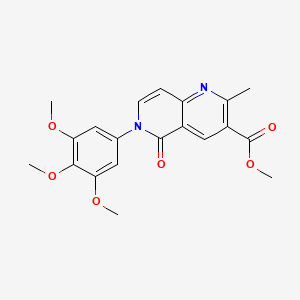![molecular formula C27H26N4O3 B5168444 4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)
4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone, commonly known as DPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DPQ is a quinoline derivative that has a nitro group and a piperazine ring attached to it. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
DPQ inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from carrying out its normal functions. This leads to the accumulation of DNA breaks and ultimately cell death. DPQ has been shown to be a selective inhibitor of DNA topoisomerase II, meaning that it does not inhibit other enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
DPQ has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. DPQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DPQ has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
DPQ has several advantages for use in lab experiments. It is a selective inhibitor of DNA topoisomerase II, meaning that it can be used to study the role of this enzyme in various biological processes. DPQ is also relatively stable and can be easily synthesized in large quantities. However, DPQ has some limitations for use in lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DPQ has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on DPQ. One area of research is the development of new analogs of DPQ that have improved pharmacological properties. Another area of research is the use of DPQ as a tool to study the role of DNA topoisomerase II in various biological processes. Additionally, DPQ has potential applications in the treatment of cancer and neurodegenerative diseases, and further research is needed to explore these potential applications.
合成方法
DPQ can be synthesized through a multistep process that involves the reaction of 2-chloro-3-nitrobenzoic acid with piperazine to form 4-(1-piperazinyl)-2-chloro-3-nitrobenzoic acid. This intermediate is then reacted with diphenylmethyl chloride to form DPQ. The synthesis of DPQ has been optimized to improve the yield and purity of the compound.
科学研究应用
DPQ has been studied for its potential applications in various areas of scientific research. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. DPQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DPQ has been used as a tool to study the role of DNA topoisomerase II in various biological processes.
属性
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-28-23-15-9-8-14-22(23)25(26(27(28)32)31(33)34)30-18-16-29(17-19-30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVOLEKHEMYRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)



![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

acetic acid](/img/structure/B5168425.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5168432.png)

![4-[4-(1-pyrrolidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168448.png)
![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5168453.png)